Benzene, hexaiodo-
Description
Benzene, hexaiodo- (C₆I₆) is a fully substituted aromatic compound where all six hydrogen atoms of benzene are replaced by iodine atoms. This compound exhibits unique physicochemical properties due to the high molecular weight of iodine (126.90 g/mol) and its electron-withdrawing nature.
Properties
CAS No. |
608-74-2 |
|---|---|
Molecular Formula |
C6I6 |
Molecular Weight |
833.49 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexaiodobenzene |
InChI |
InChI=1S/C6I6/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
QNMKKFHJKJJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)I |
Origin of Product |
United States |
Preparation Methods
Periodobenzene can be synthesized through several methods. One common method involves the iodination of benzoic acid in the presence of hot fuming sulfuric acid . Another method includes the reaction between benzene, periodic acid, and potassium iodide in sulfuric acid at 100°C . This method produces 1,2,4,5-tetraiodobenzene if conducted at room temperature . Additionally, periodobenzene can be prepared by substituting benzene with copper(I) chloride to form chlorobenzene, which then reacts with iodine or iodic acid .
Chemical Reactions Analysis
Periodobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can participate in the oxidation of hydroxides to form corresponding hydroxylated products . In nucleophilic aromatic substitution reactions, periodobenzene can be substituted with oxygen and nitrogen-containing groups, forming O- and N-substituted pentaiodobenzenes . These reactions typically involve reagents such as sodium periodate, acetic acid, and concentrated sulfuric acid . The major products formed from these reactions include hydroxylated and substituted iodobenzenes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents :
Research has indicated that halogenated compounds, including benzene, hexaiodo-, may possess anticancer properties. The iodine atoms can enhance the compound's ability to interact with biological targets, potentially leading to the development of novel therapeutics for cancer treatment. Studies have focused on the mechanisms by which these compounds exert cytotoxic effects on cancer cells.
Targeted Drug Delivery :
Recent advancements in nano-therapeutics have explored the use of benzene, hexaiodo- as a vehicle for targeted drug delivery. By incorporating the compound into silica nanoparticles, researchers aim to enhance the delivery of therapeutic agents specifically to cancerous tissues while minimizing systemic toxicity. This approach has shown promise in preclinical models, demonstrating reduced side effects compared to traditional chemotherapeutic agents .
Environmental Science
Pollutant Degradation :
Benzene derivatives are often involved in environmental degradation processes. Benzene, hexaiodo- has been studied for its potential role in the degradation of environmental pollutants through photolytic and catalytic pathways. Its high reactivity due to the presence of iodine may facilitate the breakdown of persistent organic pollutants in contaminated environments.
Toxicity Studies :
The environmental impact of halogenated compounds like benzene, hexaiodo- has been a subject of investigation due to their potential toxicity. Studies have indicated that exposure to such compounds can lead to adverse health effects, including hematotoxicity and carcinogenicity. Understanding these toxicological profiles is crucial for assessing risks associated with their use and disposal .
Industrial Applications
Insecticides and Pesticides :
Historically, halogenated benzenes have been utilized in agricultural chemicals due to their effectiveness as insecticides and fungicides. While benzene, hexaiodo- itself may not be directly used as a pesticide, its derivatives or related compounds have been employed in formulations aimed at pest control.
Chemical Intermediates :
In industrial chemistry, benzene derivatives serve as intermediates for synthesizing various chemical products. Benzene, hexaiodo- can be utilized in the production of specialty chemicals that require halogenated aromatic compounds as building blocks.
Case Study 1: Targeted Drug Delivery
A study involving silica nanoparticles loaded with benzene, hexaiodo- demonstrated significant efficacy in reducing haematotoxic effects induced by benzene exposure in animal models. The results highlighted the potential of this compound as a targeted delivery agent for therapeutic applications .
Case Study 2: Environmental Impact Assessment
Research assessing the degradation pathways of benzene derivatives showed that benzene, hexaiodo- could effectively degrade certain environmental pollutants under UV irradiation conditions. This study provided insights into its potential utility for remediation efforts .
Mechanism of Action
The mechanism of action of periodobenzene involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of hydroxylated and iodinated products. The molecular targets and pathways involved in its action include the oxidation of hydroxides and the substitution of aromatic rings with iodine atoms .
Comparison with Similar Compounds
Molecular Weight and Physical Properties
The molecular weight of hexaiodobenzene (C₆I₆) is significantly higher than other halogenated benzenes due to iodine’s large atomic mass. For comparison:
- Benzene, 1-bromo-3-iodo- (C₆H₄BrI): Molecular weight ≈ 282.85 g/mol .
- Benzene, 1,2,4-trichloro- (C₆H₃Cl₃): Molecular weight ≈ 181.45 g/mol .
- Benzene, hexaiodo- (C₆I₆): Theoretical molecular weight ≈ 779.40 g/mol.
The boiling point of halogenated benzenes increases with molecular weight and halogen size. For example:
Chemical Stability and Reactivity
Toxicity and Environmental Impact
- Benzene (C₆H₆): Classified as carcinogenic by IARC, linked to leukemia .
- Chlorinated Derivatives : Persistent environmental pollutants due to low biodegradability .
Iodinated compounds may exhibit different bioaccumulation patterns, but their environmental persistence is less studied compared to chlorinated analogs.
Data Table: Key Properties of Selected Halogenated Benzenes
Research Findings and Trends
- Synthesis Challenges : Fully iodinated benzenes like C₆I₆ are synthetically challenging due to iodine’s bulk, requiring specialized catalysts or high-temperature conditions.
- Thermodynamic Stability : Resonance stabilization in benzene is partially retained in hexaiodobenzene, but steric strain from iodine may offset this benefit .
- Comparative Reactivity : Hexaiodobenzene is expected to be less reactive than partially halogenated derivatives (e.g., C₆H₃Cl₃) in electrophilic substitutions due to full substitution and steric effects .
Biological Activity
Benzene, hexaiodo- (C6I6) is a halogenated aromatic compound with significant implications in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, examining its toxicological effects, potential therapeutic uses, and relevant case studies.
Benzene, hexaiodo- is characterized by six iodine atoms substituted on a benzene ring. Its molecular formula is C6I6, and it exhibits unique physical and chemical properties due to the presence of multiple iodine atoms. The structure can be represented as follows:
Toxicological Effects
Acute and Chronic Toxicity:
Hexaiodo-benzene is known for its toxicity, particularly due to the iodine substituents which can lead to various biological effects. Studies indicate that exposure to halogenated benzenes can result in cytotoxicity and genotoxicity. Benzene itself has been linked to serious health issues such as leukemia and other hematological disorders due to its ability to induce chromosomal aberrations .
Mechanisms of Action:
The mechanisms by which hexaiodo-benzene exerts its toxic effects include:
- DNA Damage: Exposure has been associated with increased sister chromatid exchanges and DNA cross-linking .
- Immunotoxicity: It may lead to alterations in immune function, including decreased natural killer (NK) cell counts .
- Hematotoxicity: Chronic exposure can result in bone marrow suppression, leading to conditions like aplastic anemia .
Case Studies
-
Occupational Exposure:
A study involving gas station workers exposed to benzene highlighted the chronic effects of benzene exposure, which can be extrapolated to hexaiodo-benzene due to their structural similarities. The workers exhibited signs of acute benzene intoxication and chromosomal abnormalities . Cytogenetic tests revealed complex chromosomal rearrangements that could indicate increased susceptibility to genetic damage. -
Genetic Susceptibility:
Another case study focused on individuals with occupational exposure to benzene demonstrated a correlation between genetic predisposition and the severity of hematological effects. The study noted that certain genetic profiles led to heightened sensitivity to the toxic effects of benzene derivatives, including hexaiodo-benzene .
Potential Therapeutic Uses
Despite its toxicity, there is ongoing research into the potential therapeutic applications of halogenated compounds like hexaiodo-benzene:
- Antimicrobial Activity: Some studies suggest that halogenated benzenes may possess antimicrobial properties due to their ability to disrupt cellular membranes .
- Redox Catalysis: Research has indicated that derivatives of hexaiodo-benzene can act as catalysts in redox reactions, potentially useful in organic synthesis .
Data Summary
The following table summarizes key findings related to the biological activity of benzene, hexaiodo-:
| Parameter | Observation |
|---|---|
| Chemical Formula | C6I6 |
| Toxicological Effects | Cytotoxicity, genotoxicity, immunotoxicity |
| Mechanisms of Action | DNA damage, chromosomal aberrations, bone marrow suppression |
| Case Study Insights | Occupational exposure linked to hematological disorders and genetic damage |
| Potential Therapeutic Uses | Antimicrobial properties; potential in redox catalysis |
Q & A
Basic Research Question: What are the established synthetic routes for benzene hexaiodide, and what critical parameters influence yield?
Methodological Answer:
Benzene hexaiodide is synthesized via electrophilic iodination. A common approach involves using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., AlCl₃) under controlled conditions. Key parameters include:
- Reagent stoichiometry: Excess iodine (≥6 equivalents) ensures complete substitution .
- Temperature: Reactions typically occur at 40–60°C to balance reactivity and avoid iodine sublimation .
- Solvent choice: Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Purification: Recrystallization from ethanol or chromatography removes unreacted iodine and byproducts.
Yield optimization requires monitoring reaction progress via TLC or GC-MS. Challenges include steric hindrance from bulky iodine substituents, which may necessitate prolonged reaction times .
Advanced Research Question: How do steric effects and electronic factors influence the regioselectivity and stability of benzene hexaiodide?
Methodological Answer:
- Steric effects: The large atomic radius of iodine creates significant steric hindrance, complicating full substitution. Computational modeling (DFT) predicts bond strain in the planar hexaiodinated structure, which may lead to non-classical distortion or partial substitution in kinetic products .
- Electronic factors: Iodine's electron-withdrawing nature deactivates the benzene ring, slowing subsequent substitutions. Directed ortho/para substitution is unlikely in hexaiodobenzene due to symmetry constraints.
- Stability: The compound is sensitive to photolytic cleavage of C–I bonds. Stability studies using UV-Vis spectroscopy under inert atmospheres (N₂/Ar) are recommended to mitigate decomposition .
Analytical Research Question: What spectroscopic and crystallographic techniques effectively characterize benzene hexaiodide?
Methodological Answer:
- X-ray crystallography: Resolves the molecular geometry and confirms full substitution. Heavy iodine atoms enhance diffraction contrast, but crystal growth may require slow evaporation in dichloromethane/hexane mixtures .
- Mass spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (C₆I₆⁺, m/z ~1,320). Isotopic patterns from iodine (I: 127) aid identification .
- NMR limitations: Iodine's quadrupolar moment broadens signals, making ¹³C NMR impractical. Alternative methods include Raman spectroscopy, where C–I stretches appear at ~160 cm⁻¹ .
Data Contradiction Resolution: How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Recommended steps:
- Purity verification: Use elemental analysis (C/I ratio) and HPLC to assess sample homogeneity .
- Synthetic replication: Compare procedures for iodine source (e.g., I₂ vs. ICl), solvent, and reaction time.
- Computational validation: DFT calculations (e.g., Gaussian) can predict vibrational spectra and melting points, aiding data reconciliation .
Stability and Decomposition: What are the decomposition pathways under thermal/photolytic conditions?
Methodological Answer:
- Thermal decomposition: At >150°C, C–I bonds cleave, releasing I₂ gas (detectable via FTIR). Thermogravimetric analysis (TGA) under N₂ quantifies degradation thresholds .
- Photolytic degradation: UV exposure (λ <300 nm) induces homolytic bond cleavage. Mitigation strategies include amber glass storage and radical scavengers (e.g., BHT) .
- Environmental interactions: Studies on benzene-water-methanol clusters suggest polar solvents accelerate decomposition, necessitating inert matrices for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
